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Compound of Interest

Compound Name: 5-Bromoquinolin-8-ol

Cat. No.: B075139 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of novel compounds is paramount. This guide provides a comparative

spectroscopic analysis of 5-Bromoquinolin-8-ol, contrasting its spectral data with that of the

well-characterized 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline to provide a clear

framework for structural verification.

This guide presents a summary of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data in

structured tables for straightforward comparison. Detailed experimental protocols for each key

spectroscopic technique are also provided to support the reproduction of these results.

Comparative Spectroscopic Data
The structural elucidation of 5-Bromoquinolin-8-ol is achieved through the comprehensive

analysis of its spectroscopic data and comparison with related, structurally verified compounds.

The following tables summarize the key spectral features.

¹H NMR Data Comparison (Predicted/Experimental, 500
MHz, DMSO-d₆)
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Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b075139?utm_src=pdf-interest
https://www.benchchem.com/product/b075139?utm_src=pdf-body
https://www.benchchem.com/product/b075139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton

5-Bromoquinolin-8-
ol (Predicted)
Chemical Shift
(ppm)

8-Hydroxyquinoline
(Experimental)
Chemical Shift
(ppm)[1]

5,7-Dibromo-8-
hydroxyquinoline
(Experimental)
Chemical Shift
(ppm)[2]

H-2 ~8.9 8.78 8.98

H-3 ~7.7 7.43 7.77

H-4 ~8.5 8.30 8.46

H-6 ~7.8 7.45 -

H-7 ~7.1 7.19 7.85 (s)

OH - - 3.37 (s)

Note: Predicted data for 5-Bromoquinolin-8-ol is based on computational models and may

vary slightly from experimental values.

¹³C NMR Data Comparison (Predicted/Experimental, 125
MHz, DMSO-d₆)

Validation & Comparative
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Carbon

5-Bromoquinolin-8-
ol (Predicted)
Chemical Shift
(ppm)

8-Hydroxyquinoline
(Experimental)
Chemical Shift
(ppm)

5,7-Dibromo-8-
hydroxyquinoline
(Experimental)
Chemical Shift
(ppm)[3]

C-2 ~150 148.9 149.7

C-3 ~123 122.5 123.0

C-4 ~137 136.2 136.9

C-4a ~128 128.5 -

C-5 ~115 128.9 134.1

C-6 ~130 117.9 -

C-7 ~113 111.3 110.3

C-8 ~154 153.8 148.9

C-8a ~140 138.9 138.6

Note: Predicted data for 5-Bromoquinolin-8-ol is based on computational models and may

vary slightly from experimental values. Experimental data for 8-Hydroxyquinoline is from

various sources and may have been acquired in different solvents.

FT-IR Data Comparison (KBr Pellet, cm⁻¹)

Validation & Comparative

Check Availability & Pricing
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Functional Group

5-Bromoquinolin-8-
ol (Expected)
Wavenumber
(cm⁻¹)

8-Hydroxyquinoline
(Experimental)
Wavenumber
(cm⁻¹)[4][5][6]

5,7-Dibromo-8-
hydroxyquinoline
(Experimental)
Wavenumber
(cm⁻¹)[3][7]

O-H stretch (phenolic) 3200-3600 (broad) ~3400 (broad) 3066

C-H stretch (aromatic) 3000-3100 ~3050 2921

C=N stretch

(quinoline)
1580-1620 ~1580 1581

C=C stretch

(aromatic)
1450-1600 ~1470, 1500 1563, 1490, 1457

C-O stretch (phenolic) 1200-1300 ~1280 1270, 1201

C-Br stretch 500-600 - ~650

Mass Spectrometry Data Comparison
Compound Molecular Formula

Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

5-Bromoquinolin-8-ol C₉H₆BrNO 224.05

Expected [M]⁺ and

[M+2]⁺ due to bromine

isotopes, loss of Br,

loss of CO.

8-Hydroxyquinoline C₉H₇NO 145.16
145 ([M]⁺), 117, 90,

89.[8][9][10]

5,7-Dibromo-8-

hydroxyquinoline
C₉H₅Br₂NO 302.95

301, 303, 305 ([M]⁺),

reflecting two bromine

atoms.[11][12]

Experimental Protocols
Standard protocols for the spectroscopic analysis of small organic molecules are detailed

below.

Validation & Comparative
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7

mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is

fully dissolved.

Instrument Setup: The NMR spectrometer is tuned and shimmed to the lock signal of the

deuterated solvent to optimize the magnetic field homogeneity.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. Typically, 16 to 64 scans are acquired for a high signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. A wider

spectral width (e.g., 0-200 ppm) is set. Due to the low natural abundance of ¹³C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are

typically required.[13][14][15]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):[16]

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample

compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

Validation & Comparative

Check Availability & Pricing
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Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample

holder of the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹

with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-

to-noise ratio.[17][18][19][20]

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: The sample solution is introduced into the mass spectrometer. For small organic

molecules, common ionization techniques include Electrospray Ionization (ESI) or Electron

Ionization (EI).[21][22]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and elemental composition.[23][24][25]

Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a

synthesized compound like 5-Bromoquinolin-8-ol using a combination of spectroscopic

methods.
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Caption: Workflow for the spectroscopic confirmation of 5-Bromoquinolin-8-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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